molecular formula C18H15FN2O3S B12129026 (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12129026
M. Wt: 358.4 g/mol
InChI Key: QNZBZVMAPWLCME-YBEGLDIGSA-N
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Description

“(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one” is a fascinating compound with a complex structure. Let’s break it down:

  • The core structure consists of a thiazolone ring (a five-membered ring containing a sulfur and nitrogen atom) fused with a benzene ring.
  • The functional groups include a benzylidene group (a double bond between the carbon atoms of the benzene ring and the thiazolone ring), two methoxy groups (OCH₃), and an amino group (NH₂) attached to the phenyl ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a thiazolone precursor with an appropriate aldehyde or ketone. The benzylidene group forms during this step. The choice of reagents and reaction conditions can vary, but the overall process follows these steps:

    Thiazolone Synthesis: Start with a thiazolone precursor (e.g., 2-aminothiazole) and react it with an aldehyde or ketone under acidic or basic conditions. The resulting intermediate contains the thiazolone ring.

    Benzylidene Formation: Introduce the benzylidene group by reacting the intermediate with an aldehyde (such as 2,5-dimethoxybenzaldehyde) under appropriate conditions.

Industrial Production: The industrial-scale production of this compound typically involves optimized synthetic routes, purification steps, and quality control. Unfortunately, specific industrial methods are proprietary and not widely disclosed.

Chemical Reactions Analysis

Reactivity: “(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one” participates in various chemical reactions:

    Oxidation: The thiazolone ring can undergo oxidation reactions.

    Reduction: Reduction of the double bond in the benzylidene group may occur.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or alkyl halides.

Major Products: The specific products depend on reaction conditions, but potential outcomes include:

  • Oxidation: Thiazolone ring oxidation products.
  • Reduction: Reduced benzylidene group.
  • Substitution: Alkylated or substituted derivatives.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May serve as a precursor for other valuable compounds.

Mechanism of Action

The exact mechanism remains an active area of research. potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways. Further studies are needed to elucidate its precise effects.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related thiazolone derivatives. Notable compounds include:

  • Compound A): Shares the thiazolone core but lacks the benzylidene group.
  • Compound B): Contains a similar benzylidene moiety but with a different heterocyclic ring.

: Reference 1 (if available) : Reference 2 (if available)

Properties

Molecular Formula

C18H15FN2O3S

Molecular Weight

358.4 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15FN2O3S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)21-18(25-16)20-13-5-3-12(19)4-6-13/h3-10H,1-2H3,(H,20,21,22)/b16-10-

InChI Key

QNZBZVMAPWLCME-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2

Origin of Product

United States

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